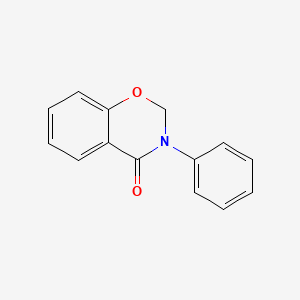

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-phenyl-

Description

4H-1,3-Benzoxazin-4-one derivatives are nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring with a 1,3-oxazin-4-one moiety. The compound 2,3-dihydro-3-phenyl-4H-1,3-benzoxazin-4-one features a phenyl substituent at the 3-position and a partially saturated oxazine ring (2,3-dihydro). This structural framework is associated with diverse biological activities, including inhibition of acetyl coenzyme A carboxylases (ACCase) in plants, fungi, and humans .

Properties

CAS No. |

20978-96-5 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

3-phenyl-2H-1,3-benzoxazin-4-one |

InChI |

InChI=1S/C14H11NO2/c16-14-12-8-4-5-9-13(12)17-10-15(14)11-6-2-1-3-7-11/h1-9H,10H2 |

InChI Key |

CIDCGFNYVUUFRG-UHFFFAOYSA-N |

Canonical SMILES |

C1N(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cyclocarbonylation of o-Iodoanilines

Palladium-catalyzed carbonylation reactions offer a versatile route to benzoxazinone scaffolds. A seminal study by Majhi et al. demonstrated that o-iodoanilines react with acid chlorides under carbon monoxide (CO) atmosphere in the presence of Pd(0) catalysts and diisopropylethylamine (DIPEA) to form 2-substituted-4H-3,1-benzoxazin-4-ones . While the reported derivatives primarily feature alkyl or aryl substituents at position 2, this method can be adapted for synthesizing 2,3-dihydro-3-phenyl variants by selecting phenyl-substituted acid chlorides as coupling partners.

The proposed mechanism involves:

-

Amide formation : o-Iodoaniline reacts with an acid chloride to generate an intermediate amide.

-

Oxidative addition : The amide undergoes oxidative addition to Pd(0), forming a Pd(II) complex.

-

CO insertion : Carbon monoxide inserts into the Pd–C bond, generating an acylpalladium species.

-

Cyclization : Intramolecular nucleophilic attack by the oxygen atom forms the benzoxazinone ring .

For the target compound, using phenylacetyl chloride as the acid chloride could introduce the requisite phenyl group. Typical conditions involve 1 atm CO, Pd(PPh₃)₄ catalyst, and DIPEA in tetrahydrofuran (THF) at 60–80°C, yielding products in 70–90% .

Thermal Condensation of Amides with Acyl Chlorides

A patent by Novartis outlines the synthesis of 2-(2-hydroxyphenyl)-benz oxazin-4-one via thermal condensation of salicylamide with salicyloyl chloride at 170°C . This method can be modified to synthesize 2,3-dihydro-3-phenyl derivatives by replacing salicylamide with N-phenyl-2-hydroxybenzamide and employing benzoyl chloride as the acylating agent.

Reaction Scheme :

Key advantages include:

-

Solvent-free conditions : Eliminates the need for toxic solvents.

-

High atom economy : Byproduct is HCl gas, easily removed under vacuum .

However, excessive heating may lead to decomposition, necessitating precise temperature control.

Base-Mediated Cyclization of Oxime Intermediates

A novel approach reported by PMC involves the cyclization of α-hydroxyimino-β-ketosulfonamides using cesium carbonate in dimethylformamide (DMF) . For 2,3-dihydro-3-phenyl-4H-1,3-benzoxazin-4-one, the synthetic sequence would involve:

-

Meyer nitrosation : Treatment of β-ketoamide precursors with sodium nitrite in acetic acid/THF to form oxime intermediates.

-

Cyclization : Oxime derivatives undergo base-mediated ring closure at room temperature.

Example :

This method achieves moderate yields (58%) under mild conditions, avoiding high temperatures .

Coupling Agent-Assisted Synthesis Using T3P

The T3P (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide)-promoted synthesis of dihydrothiazinones provides insights into analogous benzoxazinone formation. By substituting thionicotinic acid with N-phenyl-2-hydroxybenzamide and employing imine intermediates, T3P facilitates cyclodehydration.

Typical Protocol :

-

Reactants : N-Phenyl-2-hydroxybenzamide (6 mmol), benzaldehyde-derived imine (6 mmol), T3P (12 mmol), pyridine (24 mmol).

-

Conditions : 2-methyltetrahydrofuran solvent, room temperature, 12–24 hours.

-

Workup : Extraction with dichloromethane, washing with NaHCO₃ and NaCl, drying, and concentration .

This method offers operational simplicity and compatibility with sensitive functional groups.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines .

Scientific Research Applications

Chemistry

In organic synthesis, 4H-1,3-benzoxazin-4-one serves as a building block for creating more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile for developing new compounds .

Table 1: Common Reactions Involving 4H-1,3-Benzoxazin-4-one

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO4 or H2O2 | Phenolic compounds |

| Reduction | NaBH4 or LiAlH4 | Amines or reduced derivatives |

| Substitution | Br2 or SOCl2 | Halogenated derivatives |

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit certain kinases involved in cancer cell proliferation, suggesting its utility in cancer therapeutics .

Case Study: Anticancer Activity

A study demonstrated that derivatives of 4H-1,3-benzoxazin-4-one effectively inhibited the growth of specific cancer cell lines by targeting key enzymatic pathways involved in cell division .

Medicine

The compound has been explored for its role in drug development, particularly as a selective agonist for the type 2 cannabinoid receptor (CB2). This receptor is implicated in various physiological processes including pain modulation and inflammation .

Table 2: Potential Medical Applications

| Application | Description |

|---|---|

| Pain Management | Selective agonism at CB2 receptors |

| Anti-inflammatory | Reduces inflammation without central nervous system effects |

Industry

In industrial applications, 4H-1,3-benzoxazin-4-one is utilized in the production of high-performance materials such as resins and coatings. Its stability and reactivity make it suitable for creating durable materials that require specific performance characteristics .

Mechanism of Action

The mechanism of action of 3-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases and enzymes involved in cancer cell proliferation. The compound’s structure allows it to bind to active sites, thereby blocking substrate access and inhibiting enzymatic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoxazinones

4H-1,4-Benzoxazin-3-one Derivatives

- Core Structure : Benzene fused with a 1,4-oxazin-3-one ring.

- Key Examples : Flumioxazin and thidiazimin (herbicides).

- Biological Activity: Primarily herbicidal, targeting protoporphyrinogen oxidase (PPO) .

- Comparison : Unlike the 1,3-isomer, the 1,4-isomer lacks ACCase inhibition but exhibits stronger photodynamic activity due to its interaction with chlorophyll biosynthesis .

4H-3,1-Benzoxazin-4-one Derivatives

- Core Structure : Benzene fused with a 3,1-oxazin-4-one ring.

- Key Example: The 1,1-dimethylethyl ester of α-[(5-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)amino]benzeneacetic acid, a carboxy-terminal processing protease inhibitor .

- Biological Activity : Potent inhibitors of human neutrophil elastase and herbicidal targets .

- Comparison: The reversed oxazinone ring orientation alters electronic properties, favoring protease inhibition over ACCase targeting .

2,3-Dihydro-2-methyl-4H-1,3-benzoxazin-4-one

- Structure : Methyl substituent at the 2-position (CAS 20602-57-7).

- Molecular Formula: C₉H₉NO₂ (MW: 163.17) .

Comparison with Non-Benzoxazinone Heterocycles

4H-1,2,6-Thiadiazines

- Core Structure : Sulfur- and nitrogen-containing heterocycles.

- Key Features: Rare, synthesized via condensation of chlorothiadiazinones with malononitriles .

- Biological Activity: Limited data, but structural dissimilarity to benzoxazinones results in divergent applications (e.g., materials science vs. enzyme inhibition) .

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Phenyl Group (3-position) : Enhances ACCase inhibition by providing π-π stacking interactions with enzyme active sites .

- Methyl vs. Phenyl : Methyl derivatives (e.g., CAS 20602-57-7) exhibit reduced potency but improved solubility .

- Electron-Withdrawing Groups : Substitutions like trifluoromethoxy (e.g., CAS 142167-26-8) increase herbicidal activity by stabilizing transition states in enzyme interactions .

Data Tables

Table 1: Comparative Properties of Key Benzoxazinones

Biological Activity

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-phenyl-, also known as 3-phenyl-2H-benzoxazin-4-one, is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Research indicates that it may possess significant antimicrobial, anticancer, and enzyme inhibitory properties.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 20978-96-5 |

| Molecular Formula | C14H11NO2 |

| Molecular Weight | 225.24 g/mol |

| IUPAC Name | 3-phenyl-2H-benzoxazin-4-one |

| InChI Key | CIDCGFNYVUUFRG-UHFFFAOYSA-N |

Antimicrobial Properties

Studies have shown that derivatives of 4H-1,3-benzoxazin-4-one exhibit potent antimicrobial activity against various bacterial strains. For instance:

- A series of synthesized derivatives were tested against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Some compounds demonstrated significant inhibition with minimum inhibitory concentrations (MIC) ranging from 6.25 to 100 μg/ml .

| Compound | Activity Against | MIC (μg/ml) |

|---|---|---|

| 2-(3-nitrophenyl)-4H-benzoxazin-4-one | Bacillus subtilis | Significant |

| 2-(4-bromophenyl)-4H-benzoxazin-4-one | Staphylococcus aureus | Weak |

| 2-(2-methylphenyl)-4H-benzoxazin-4-one | Shigella flexneri, E. coli, Pseudomonas aeruginosa | Significant |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- In vitro studies on MCF-7 breast cancer cell lines revealed that some derivatives showed promising antiproliferative activity with IC50 values as low as , indicating strong activity against cancer cells .

The biological activity of 4H-1,3-benzoxazin-4-one is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit serine proteases like human leukocyte elastase, which is relevant for treating inflammatory conditions.

- Antioxidant Activity : Certain derivatives have demonstrated antioxidant properties by scavenging free radicals such as DPPH radicals .

Case Studies and Research Findings

Several research studies have focused on synthesizing and evaluating the biological activities of this compound:

- Synthesis and Screening : A study synthesized twenty derivatives of benzoxazinones and screened them for antibacterial activity against various pathogens. The results indicated that these compounds possess a broad spectrum of activity, making them potential candidates for new antibacterial agents .

- Docking Studies : Molecular docking studies have been conducted to explore the binding interactions of potent compounds with target enzymes, providing insights into their mechanisms of action and enhancing their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dihydro-3-phenyl-4H-1,3-benzoxazin-4-one, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, refluxing tetrachlorophthalic anhydride with anthranilic acid in n-butanol under controlled conditions yields 78% of the product after recrystallization . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Reaction time : Extended reflux durations (5–7 hours) enhance conversion rates.

- Catalysis : Acid catalysts (e.g., p-TSA) may accelerate cyclization.

Q. Which spectroscopic techniques are critical for characterizing 2,3-dihydro-3-phenyl-4H-1,3-benzoxazin-4-one?

- Methodological Answer :

- FTIR : Identify carbonyl stretches (C=O) at ~1730 cm⁻¹ and hydroxyl groups (if present) at ~3250 cm⁻¹ .

- ¹H NMR : Aromatic protons appear as multiplet signals between δ 7.5–8.1 ppm, while exchangeable protons (e.g., COOH) resonate at δ ~11.5 ppm in DMSO-d₆ .

- Elemental Analysis : Verify purity (>95%) via C, H, N percentages (e.g., C: 44.22%, H: 1.23%, N: 3.45%) .

Q. What are the primary biological targets of 2,3-dihydro-3-phenyl-4H-1,3-benzoxazin-4-one derivatives?

- Methodological Answer : These compounds inhibit serine proteases like human leukocyte elastase (HLE) and cathepsin G, with IC₅₀ values in the nanomolar range. Assay protocols include:

- Enzymatic inhibition : Pre-incubate derivatives with HLE and measure residual activity using chromogenic substrates (e.g., N-succinyl-Ala-Ala-Pro-Val-p-nitroanilide) .

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups at C-7 to enhance potency .

Advanced Research Questions

Q. How do substituents at the C-2 position influence the reactivity of 4H-1,3-benzoxazin-4-ones with nucleophiles?

- Methodological Answer :

- Steric effects : Bulky substituents (e.g., polychloroaryl groups) hinder nucleophilic attack at the carbonyl carbon, favoring alternative reaction pathways (e.g., ring-opening via N-attack) .

- Electronic effects : Electron-deficient aryl groups increase electrophilicity of the carbonyl, accelerating nucleophilic substitution (e.g., hydrazide formation with hydrazine hydrate) .

- Experimental validation : Compare reaction kinetics using substituents like methyl, phenyl, and tetrachlorophenyl via HPLC or TLC monitoring .

Q. What strategies mitigate low yields in ring-opening reactions of 2,3-dihydro-3-phenyl-4H-1,3-benzoxazin-4-one?

- Methodological Answer :

- Optimized conditions : Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis byproducts .

- Catalytic additives : Lewis acids (e.g., ZnCl₂) facilitate selective cleavage of the oxazinone ring .

- Post-reaction workup : Purify products via column chromatography (silica gel, hexane/EtOAc gradient) to isolate desired isomers .

Q. How can researchers resolve contradictions in reported biological activity data for benzoxazinone derivatives?

- Methodological Answer :

- Comparative analysis : Cross-reference enzymatic assay protocols (e.g., buffer pH, substrate concentration) to identify variability .

- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values against HLE) to assess consensus potency ranges .

- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.